molecular formula C13H24N4O2 B12858302 1,4,4,7,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione

1,4,4,7,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione

Cat. No.: B12858302
M. Wt: 268.36 g/mol
InChI Key: TYOSBKHCJZTLMX-UHFFFAOYSA-N
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Description

1,4,4,7,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione is a complex organic compound known for its unique structure and properties. It is a polyamine derivative with significant applications in various fields, including chemistry, biology, and industry.

Chemical Reactions Analysis

Types of Reactions

1,4,4,7,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogens for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce halogenated compounds .

Mechanism of Action

The mechanism of action of 1,4,4,7,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione involves its interaction with molecular targets and pathways. It acts as a polyamine additive, facilitating various chemical reactions by forming complexes with metal ions such as copper bromide. This complexation enhances the efficiency of polymerization reactions and other chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,4,7,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione stands out due to its spiro structure, which imparts unique chemical properties and reactivity. This makes it particularly valuable in specialized applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C13H24N4O2

Molecular Weight

268.36 g/mol

IUPAC Name

1,4,4,7,10,10-hexamethyl-1,3,7,9-tetrazaspiro[5.5]undecane-2,8-dione

InChI

InChI=1S/C13H24N4O2/c1-11(2)7-13(16(5)9(18)14-11)8-12(3,4)15-10(19)17(13)6/h7-8H2,1-6H3,(H,14,18)(H,15,19)

InChI Key

TYOSBKHCJZTLMX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CC(NC(=O)N2C)(C)C)N(C(=O)N1)C)C

Origin of Product

United States

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